Boiling Point Difference Between 3-Bromo-4-fluorophenyl and the Non-Halogenated Parent Difluoromethyl Phenyl Sulfone
The target compound exhibits a predicted boiling point of 338.7±42.0 °C , substantially higher than the experimentally determined boiling point of unsubstituted difluoromethyl phenyl sulfone, which is 115–120 °C (at 7 Torr) . The >200 °C elevation results from the combined mass and polarizability contributions of the bromine and fluorine substituents, impacting distillation-based purification strategies and thermal stability considerations during scale-up.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 338.7±42.0 °C (predicted at atmospheric pressure) |
| Comparator Or Baseline | Difluoromethyl phenyl sulfone (CAS 1535-65-5): 115–120 °C (at 7 Torr) |
| Quantified Difference | >200 °C elevation; requires reduced-pressure distillation for both compounds |
| Conditions | Target: predicted at 760 mmHg; Comparator: experimental at 7 Torr |
Why This Matters
Procurement of the correct compound ensures predictable downstream processing; the boiling point difference eliminates confusion with the non-halogenated reagent during distillation or storage.
